molecular formula C11H12O3 B15305481 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol

Cat. No.: B15305481
M. Wt: 192.21 g/mol
InChI Key: UJDXCTIQYOIVMF-OWOJBTEDSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzodioxane moiety or the prop-2-en-1-ol group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol lies in its specific structure, which combines the benzodioxane moiety with a prop-2-en-1-ol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Several studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown potent inhibition against Mycobacterium tuberculosis by targeting DprE1, an essential enzyme for cell wall synthesis in mycobacteria .
  • Antioxidant Properties : The compound has been noted for its antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research has demonstrated that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Antimycobacterial Activity

A study identified a series of compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that exhibited potent DprE1 inhibition. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of conventional antibiotics, indicating a promising avenue for tuberculosis treatment .

Antibacterial and Antifungal Investigation

Recent investigations into tri-fluorinated chalcones derived from the 2,3-dihydrobenzo[b][1,4]dioxin structure revealed strong antibacterial and antifungal activities. The studies correlated these activities with molecular descriptors such as LUMO energy levels and band gap energies .

Data Tables

Biological ActivityCompoundTargetEffectiveness
AntimicrobialDprE1 InhibitorsMycobacterium tuberculosisPotent inhibition observed
AntibacterialTri-fluorinated ChalconesVarious bacterial strainsSignificant activity reported
AntifungalChalcone DerivativesFungal pathogensEffective against multiple strains

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H12O3/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h1-4,8,12H,5-7H2/b2-1+

InChI Key

UJDXCTIQYOIVMF-OWOJBTEDSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/CO

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CCO

Origin of Product

United States

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